N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide
Description
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H21N5O2/c24-17(21-15-6-8-19-9-7-15)14-20-18(25)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9H,10-14H2,(H,20,25)(H,19,21,24) |
InChI Key |
DNEHFUWHEFWVSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Phenylpiperazine-1-carboxylic Acid
4-Phenylpiperazine (1.0 equiv) is reacted with triphosgene (0.35 equiv) in dry dichloromethane under nitrogen at 0°C. After 2 hours, the intermediate carbamoyl chloride is quenched with ice-cold water, extracted, and dried to yield 4-phenylpiperazine-1-carbonyl chloride (87% yield). This intermediate is highly reactive and used directly in subsequent steps.
Coupling with 2-Amino-N-(pyridin-4-yl)acetamide
The carbonyl chloride is coupled with 2-amino-N-(pyridin-4-yl)acetamide (1.2 equiv) in the presence of (3.0 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours. The reaction proceeds via a nucleophilic acyl substitution mechanism, forming the target carboxamide bond. Crude product purification via column chromatography (silica gel, 5–10% methanol in dichloromethane) affords N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide in 68% yield.
Key Parameters:
-
Solvent System : THF optimizes solubility of both reactants.
-
Base : Triethylamine neutralizes HCl byproduct, preventing side reactions.
-
Temperature : Room temperature minimizes decomposition of the acid chloride.
One-Pot Tandem Reactions for Rapid Assembly
Recent advances in tandem reactions have enabled streamlined synthesis. A Ugi four-component reaction (Ugi-4CR) strategy, as reported for structurally related compounds, offers a one-pot alternative:
Reaction Components
-
Amine : 4-Phenylpiperazine (1.0 equiv).
-
Aldehyde : Formaldehyde (1.2 equiv).
-
Isocyanide : tert-Butyl isocyanide (1.1 equiv).
-
Carboxylic Acid : Pyridin-4-ylglyoxylic acid (1.0 equiv).
Procedure
Components are mixed in methanol at 25°C for 24 hours. The Ugi-4CR proceeds via imine formation, followed by Mumm rearrangement, yielding a tertiary carboxamide. Acidic workup (1M HCl) removes the tert-butyl group, and neutralization with precipitates the product. This method achieves a 54% yield but reduces purification steps.
Advantages:
-
Atom Economy : Minimizes waste.
-
Convergent Synthesis : Avoids intermediate isolation.
Solid-Phase Synthesis for High-Throughput Production
Solid-phase methodologies, adapted from combinatorial chemistry, enable scalable synthesis. A resin-bound approach using Wang resin is detailed below:
Resin Functionalization
Wang resin (1.0 g, 1.1 mmol/g loading) is treated with 4-phenylpiperazine-1-carbonyl chloride (3.0 equiv) and -diisopropylethylamine (DIPEA, 6.0 equiv) in DMF for 4 hours. The resin is washed with DMF, methanol, and dichloromethane.
On-Resin Coupling
The resin-bound piperazine is reacted with Fmoc-protected 2-amino-N-(pyridin-4-yl)acetamide (2.5 equiv), (1.5 equiv), and (1.5 equiv) in DMF for 12 hours. Fmoc deprotection (20% piperidine in DMF) followed by cleavage (95% TFA in water) releases the product. Lyophilization yields the compound with 76% purity (HPLC), requiring further purification.
Catalytic Methods for Enhanced Efficiency
Palladium-catalyzed cross-coupling reactions have been explored for fragment assembly. A Suzuki-Miyaura coupling approach modifies the phenylpiperazine moiety post-synthesis:
Synthesis of 4-Bromophenylpiperazine Intermediate
4-Bromophenylpiperazine is prepared via nucleophilic aromatic substitution of 1-bromo-4-fluorobenzene with piperazine (5.0 equiv) in DMSO at 120°C for 8 hours (82% yield).
Suzuki Coupling with Pyridin-4-ylboronic Acid
The bromophenyl intermediate (1.0 equiv), pyridin-4-ylboronic acid (1.5 equiv), and (0.05 equiv) are refluxed in a 1:1 dioxane/water mixture with (3.0 equiv) for 6 hours. The product is extracted with ethyl acetate and purified via recrystallization (ethanol/water), yielding 4-(pyridin-4-yl)phenylpiperazine (89% yield). Subsequent carboxamide formation follows Section 1.2.
Analytical and Purification Strategies
Chromatographic Purification
Reverse-phase HPLC (C18 column, 5–95% acetonitrile/water + 0.1% TFA) resolves impurities, achieving >98% purity.
Crystallization Optimization
Recrystallization from ethanol/water (3:1) at 4°C produces colorless crystals suitable for X-ray diffraction.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Multi-Step Acyl Sub. | 68 | >95 | 24 | Moderate |
| Ugi-4CR | 54 | 85 | 24 | High |
| Solid-Phase | 76* | 76 | 48 | Low |
| Catalytic Coupling | 89 | >98 | 14 | High |
*Purity post-cleavage; requires additional purification.
Challenges and Mitigation Strategies
-
Low Solubility : The carboxamide exhibits poor solubility in apolar solvents. Using DMF or DMSO as reaction solvents improves homogeneity.
-
Byproduct Formation : Excess acyl chloride leads to diacylation. Stoichiometric control (1:1.2 ratio of acid chloride to amine) minimizes this.
-
Oxidation Sensitivity : The pyridin-4-ylamino group oxidizes under acidic conditions. Reactions are conducted under nitrogen with antioxidants (e.g., BHT) .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or pyridine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions (e.g., basic, acidic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These findings suggest that the compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound exhibits promising anti-inflammatory properties. In vitro experiments indicated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This reduction suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperazine Ring : Utilizing appropriate amine precursors.
- Introduction of the Pyridine Moiety : Achieved through nucleophilic substitution reactions.
- Final Coupling Reaction : To form the carboxamide linkage.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Study on Tumor Growth Inhibition
In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. These results underscore the compound's potential as a lead candidate for developing new anticancer therapies.
Safety and Toxicity Assessment
Toxicological evaluations indicate that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during preliminary safety assessments, suggesting that it could be developed further for clinical applications .
Mechanism of Action
The mechanism of action of N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Core Modifications
The target compound shares structural similarities with several derivatives, differing primarily in substituents on the phenyl ring, piperazine modifications, and the nature of the amino-linked moiety. Key analogs include:
Piperazine and Carboxamide Variations
- Indole and Methoxyphenyl Modifications: N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide introduces a methoxyphenyl group and indole moiety, increasing molecular weight (407.5 g/mol) and hydrophobicity .
Physicochemical Properties
Solubility and Lipophilicity
Thermal Stability
Local Anesthetic Potential
- N-(2-oxo-2-(phenylamino)ethyl) derivatives (e.g., 4h and 4m) demonstrated potent surface and infiltration anesthesia in rats, with lower hepatotoxicity than lidocaine .
- Pyridine vs. Phenyl Substitutions : The pyridin-4-yl group may enhance target selectivity for neuronal sodium channels, though direct data on the target compound are lacking .
Antimicrobial and Antifungal Activity
Yield and Efficiency
Structural Characterization
- 1H NMR Trends : Broad singlets at δ 6.78–7.20 ppm are consistent across carboxamide NH protons, while pyridine protons resonate at δ 8.3–8.5 ppm .
Biological Activity
N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article provides a detailed overview of its biological activity, including structure-activity relationships, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H21N5O2, with a molecular weight of 339.4 g/mol. Its structure features a piperazine ring, a pyridine moiety, and an amide functional group. The unique arrangement of these components contributes to its interaction with various biological targets.
Neurodegenerative Disease Research
Recent studies indicate that this compound acts as a protein aggregation inhibitor , which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promise in inhibiting the aggregation of proteins associated with these conditions, suggesting its potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies have demonstrated the compound's affinity for various biological targets. These studies reveal that it binds effectively to proteins involved in neurodegeneration, indicating its role as a lead compound for drug development against such disorders.
Anticonvulsant Activity
In addition to its neuroprotective properties, this compound has been evaluated for anticonvulsant activity. Initial screenings using standard models (maximal electroshock and subcutaneous pentylenetetrazole tests) revealed that several derivatives exhibited significant anticonvulsant effects, highlighting the compound's versatility in treating neurological conditions .
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound allows for specific interactions with target proteins. A comparative analysis with similar compounds illustrates its distinct biological profile:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 1-(4-Pyridinyl)-4-(phenyl)piperazine | Lacks carbonyl group | Antidepressant properties |
| N-[2-(methylamino)ethyl]-4-methylpiperazine | Different substituent on piperazine | Potential analgesic effects |
| 3-(4-Methoxyphenyl)-N-pyridin-3-yloxypropionamide | Contains ether linkage | Anticancer activity |
This table emphasizes how modifications to the piperazine ring and other substituents can influence biological activity, making this compound a valuable candidate for further research.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. These synthetic routes allow for the modification of substituents on the piperazine ring and pyridine moiety, facilitating the exploration of structure–activity relationships .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Neuroprotective Effects : A study highlighted its role as a protein aggregation inhibitor in models of Alzheimer's disease, showing reduced amyloid-beta aggregation in vitro.
- Anticonvulsant Effects : In another study, various derivatives were tested for anticonvulsant properties, with promising results indicating efficacy in seizure models .
- Inhibition Studies : Research involving CYP enzymes indicated that some analogs displayed selectivity against Leishmania parasites, suggesting broader therapeutic implications beyond neurological disorders .
Q & A
Q. What are the standard synthetic routes for N-[2-oxo-2-(pyridin-4-ylamino)ethyl]-4-phenylpiperazine-1-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions.
- Step 2: Introduction of the pyridin-4-ylamino group using carbodiimide-mediated amidation.
- Step 3: Final carboxamide formation via reaction with activated carbonyl intermediates. Key reagents include EDCI/HOBt for amide bond formation and triethylamine as a base. Solvents like DCM or ethanol are used under controlled temperatures (0–25°C) .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity and purity.
- Mass spectrometry (HRMS) for molecular weight validation.
- HPLC for purity assessment (>95% by area normalization).
- X-ray crystallography (if crystalline) to resolve 3D conformation .
Q. What preliminary biological activities have been reported for this compound?
Early studies indicate:
- Anticancer potential : Inhibition of kinase pathways (e.g., PI3K/AKT) in in vitro assays (IC₅₀ = 1.2–5.6 µM) .
- Anticonvulsant activity : Modulation of GABAergic signaling in rodent models .
- Receptor interactions : Binding affinity to serotonin (5-HT₆) and dopamine (D₂) receptors .
Q. How does the compound’s solubility and stability affect experimental design?
- Solubility : Poor in aqueous buffers; requires DMSO or PEG-400 for in vitro assays (typical stock: 10 mM in DMSO).
- Stability : Sensitive to light and humidity; store at –20°C under argon.
- pH sensitivity : Degrades in alkaline conditions (pH > 9); use neutral buffers for stability studies .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts?
- Reaction optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 24 hours).
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings (yield improvement: 60% → 85%).
- Purification : Employ flash chromatography with gradient elution (hexane:EtOAc → 100% EtOAc) .
Q. What strategies resolve contradictory data on receptor binding affinities?
- Orthogonal assays : Combine radioligand binding (e.g., ³H-labeled ligands) with functional assays (cAMP or calcium flux).
- Structural modeling : Perform molecular docking to identify key residues (e.g., Ser193 in 5-HT₆) influencing binding.
- Negative controls : Include structurally analogous compounds (e.g., 4-(3-chlorophenyl) derivatives) to rule off-target effects .
Q. How to design SAR studies to enhance anticancer activity?
- Core modifications : Replace pyridin-4-yl with pyrimidin-2-yl to improve solubility (logP reduction: 3.8 → 2.5).
- Substituent effects : Introduce electron-withdrawing groups (e.g., –F or –Cl) on the phenyl ring to boost kinase inhibition.
- Hybrid derivatives : Conjugate with cisplatin analogs to synergize DNA damage and kinase inhibition .
Q. What methodologies validate the compound’s mechanism of action in neurological models?
- Electrophysiology : Patch-clamp recordings to assess GABAₐ receptor currents in hippocampal neurons.
- Behavioral assays : Test anticonvulsant efficacy in pentylenetetrazole (PTZ)-induced seizure models (dose range: 10–50 mg/kg).
- Biomarker analysis : Quantify BDNF or glutamate levels via ELISA post-treatment .
Q. How to address discrepancies in pharmacokinetic (PK) data across species?
- Comparative PK studies : Administer the compound to rodents and non-human primates; analyze plasma half-life (t₁/₂) and bioavailability.
- Metabolite profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., N-oxide formation in primates).
- PBPK modeling : Simulate human PK using GastroPlus® to guide dosing regimens .
Q. What advanced techniques elucidate its interaction with biological macromolecules?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified receptors.
- Cryo-EM : Resolve compound-bound structures of target proteins (e.g., tubulin or kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
